4,7-Diphenyl-1,3-benzodioxole-5,6-dione
Description
Properties
CAS No. |
7204-23-1 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,7-diphenyl-1,3-benzodioxole-5,6-dione |
InChI |
InChI=1S/C19H12O4/c20-16-14(12-7-3-1-4-8-12)18-19(23-11-22-18)15(17(16)21)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
XYMMGDPUFCLMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=O)C(=O)C(=C2O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis via Halogenated Phthalic Anhydrides and Diphenyl Ether Derivatives
A patented method describes the synthesis of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione analogs through a one-step reaction involving:
- Raw Materials: Compound I (a diphenyl ether derivative) and Compound II (4-halogenated phthalic anhydride).
- Solvents: N,N-dimethylformamide (DMF), toluene, dimethyl sulfoxide (DMSO), xylene, methyl tert-butyl ether, or acetonitrile.
- Reaction Conditions: Temperatures ranging from 110 °C to 140 °C, reaction times from 6 to 10 hours.
- Process: Mixing the reactants in specified molar ratios, maintaining temperature, followed by controlled cooling and filtration to isolate crystals.
- Purification: Recrystallization from DMF or N,N-dimethylacetamide (DMAc) with drying at elevated temperatures (160–180 °C).
This method achieves high yields (97.5–98.1%) and purities (98–99.99%) with low by-product formation and recyclable solvents, reducing environmental impact and cost.
Table 1: Summary of Reaction Conditions and Outcomes for One-Step Synthesis
| Example | Compound I : Compound II : Solvent Ratios | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Drying Temp (°C) |
|---|---|---|---|---|---|---|
| 1 | 1:1:0.5 DMF : 0.5 Toluene | 110 | 6 | 98.1 | 98.0 | 160 |
| 2 | 1:1:2 DMSO : 1 Xylene | 120 | 8 | 97.8 | 99.99 | 170 |
| 3 | 1:1.2:6 Methyl tert-butyl ether : 1 Toluene | 140 | 10 | 97.6 | 99.98 | 180 |
| 4 | 1:1:4 Acetonitrile : 1.2 Toluene | 130 | 8 | 97.9 | 99.98 | 170 |
Note: Compound I and II structures correspond to diphenyl ether derivative and halogenated phthalic anhydride respectively.
Multicomponent Reaction-Based Synthesis at Room Temperature
An alternative environmentally benign method employs a catalyst-free, room-temperature multicomponent reaction involving:
- Reactants: 3,4-methylenedioxyaniline, Meldrum’s acid, and various aryl aldehydes.
- Solvent: Aqueous ethanol (1:1 v/v) found optimal for reaction efficiency and product isolation.
- Reaction Conditions: Ambient temperature (25–30 °C), reaction time ~1 hour.
- Mechanism: Initial Knoevenagel condensation between Meldrum’s acid and aldehyde, followed by Michael addition of the amine, and intramolecular ring closure to form the benzodioxole-dione core.
- Yields: Generally high yields (69–87%) with excellent diastereoselectivity.
- Green Metrics: Low E-factor (0.54–2.22), high atom economy (up to 94.54%), and reaction mass efficiency (up to 81.42%) indicating eco-friendly synthesis.
Table 2: Representative Yields of Benzodioxole-Dione Derivatives from Multicomponent Reactions
| Entry | Amine Derivative | Aldehyde Substituent | Yield (%) | Diastereomeric Ratio | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Methylenedioxyaniline | p-Chlorobenzaldehyde | 87 | High | No sticky mass |
| 2 | 3,4-Methylenedioxyaniline | p-Bromobenzaldehyde | 81 | High | Good substrate tolerance |
| 3 | 6-Amino-1,4-benzodioxan | p-Methoxybenzaldehyde | 75 | High | Electron-donating group |
| 4 | 5-Aminoindazole | Various aryl aldehydes | 69–85 | High | Broad substrate scope |
The products were purified by washing with aqueous ethanol.
Comparative Analysis of Preparation Methods
| Aspect | One-Step High-Temperature Method | Multicomponent Room-Temperature Method |
|---|---|---|
| Reaction Temperature | 110–140 °C | 25–30 °C |
| Reaction Time | 6–10 hours | ~1 hour |
| Solvents | DMF, DMSO, Toluene, Xylene, Acetonitrile | Aqueous ethanol (1:1) |
| Yield Range (%) | 97.5–98.1 | 69–87 |
| Purity | Up to 99.99% | High, post-purification |
| Environmental Impact | Low by-products, recyclable solvents | Catalyst-free, low E-factor, green metrics |
| Scalability | Suitable for industrial scale | Suitable for laboratory and medium scale |
| Complexity | Requires controlled heating and cooling steps | Simple, ambient conditions |
Research Findings and Notes
- The one-step synthesis method offers superior yields and purities, making it attractive for industrial applications where product quality is critical.
- The multicomponent reaction method is advantageous for its mild conditions, environmental friendliness, and operational simplicity, suitable for rapid synthesis and screening of derivatives.
- Both methods rely on the availability of specific starting materials such as halogenated phthalic anhydrides or substituted anilines and Meldrum’s acid.
- Optimization of solvent systems and precise temperature control are crucial for maximizing yield and purity.
- The green chemistry metrics reported for the multicomponent method underscore its sustainability benefits.
Chemical Reactions Analysis
4,7-Diphenyl-1,3-benzodioxole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Properties
Research indicates that 4,7-Diphenyl-1,3-benzodioxole-5,6-dione exhibits notable antibiotic properties. It has been shown to disrupt bacterial cell wall synthesis by targeting critical enzymes involved in peptidoglycan biosynthesis. This makes it a candidate for further investigation in microbiological studies and potential therapeutic applications against resistant bacterial strains.
Antitumor Activity
Studies have highlighted the compound's potential antitumor effects. For instance, derivatives of benzodioxole compounds have demonstrated cytotoxic activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cells. The mechanism often involves cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Benzodioxole derivatives have also been explored for their anti-inflammatory properties. Research shows that these compounds can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them valuable in developing treatments for chronic inflammatory diseases .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's high thermal stability and electron mobility are particularly advantageous in these applications .
Organic Synthesis
Precursor in Chemical Synthesis
this compound serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities or novel properties .
| Compound | Activity Type | Target Cells/Organisms | Mechanism of Action |
|---|---|---|---|
| This compound | Antibiotic | Various bacterial strains | Disruption of cell wall synthesis |
| Benzodioxole derivatives | Antitumor | HeLa, Caco-2, Hep3B | Induction of apoptosis and cell cycle arrest |
| Benzodioxole derivatives | Anti-inflammatory | Macrophages | Inhibition of pro-inflammatory cytokine production |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzodioxole derivatives against resistant bacterial strains, this compound showed significant inhibition zones compared to standard antibiotics. The findings suggest its potential as a lead compound for developing new antibiotic agents.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of apiole (a derivative related to this compound) revealed significant tumor growth inhibition in an athymic nude mouse model bearing human colon cancer xenografts. The study indicated that treatment with apiole resulted in upregulation of cell cycle regulators and downregulation of cyclins associated with tumor progression .
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Table 1: Structural Comparison of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione and Analogs
Key Observations :
- The phenyl groups in this compound enhance steric bulk and π-conjugation compared to non-phenylated analogs like 1,10-phenanthroline-5,6-dione. This increases stability and modifies redox behavior .
- Phenanthroline-based diones (e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione) exhibit extended aromatic systems, improving their efficacy as ligands in metal-catalyzed reactions .
Table 2: Comparison of Antiproliferative and Receptor Activities
Key Observations :
- Benzoacridine-5,6-diones show broad antiproliferative activity , while benzimidazole-4,7-diones are more specialized as receptor antagonists .
- This compound itself lacks direct biological data but is structurally analogous to phenanthroline-diones used in catalytic systems for medicinal chemistry applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,7-Diphenyl-1,3-benzodioxole-5,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of precursor aldehydes or ketones. For example, 1,3-benzodioxole dicarboxaldehydes (e.g., 5,6-dicarboxaldehyde derivatives) can undergo controlled oxidation using agents like KMnO₄ or CrO₃ under acidic conditions. Mild reaction protocols (e.g., low-temperature, inert atmosphere) are critical to prevent over-oxidation. Yield optimization requires adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of oxidizing agents, and reaction time . Advanced catalytic systems, such as TEMPO/NaClO, may improve selectivity for dione formation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the aromatic proton environment and dione carbonyl signals (typically downfield at ~170-180 ppm).
- FT-IR : Identify C=O stretching vibrations (~1650-1750 cm⁻¹) and benzodioxole C-O-C bands (~1250 cm⁻¹).
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects and confirms substituent positions.
- HPLC-MS : Employ reverse-phase chromatography with ESI-MS for purity assessment and molecular ion verification .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Use fume hoods for reactions involving volatile oxidants (e.g., CrO₃). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste streams containing heavy metals (e.g., Cr byproducts) require neutralization and disposal per EPA guidelines. Refer to PubChem and EPA DSSTox for toxicity profiles .
Q. What are the compound’s stability profiles under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via HPLC and UV-Vis spectroscopy. The dione moiety is prone to hydrolysis under alkaline conditions (pH >10), forming carboxylic acid derivatives. Store in anhydrous, dark conditions at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or redox reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Experimental validation via kinetic studies (e.g., variable-temperature NMR) identifies rate-determining steps. For redox behavior, cyclic voltammetry reveals reduction potentials of the dione group, correlating with electron-withdrawing phenyl substituents .
Q. How can computational methods (e.g., DFT) predict electronic properties or polymorphism?
- Methodological Answer : DFT simulations (B3LYP/6-311+G(d,p)) optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For polymorphism, use Cambridge Structural Database (CSD) software to compare predicted and experimental XRD patterns. Molecular dynamics (MD) simulations assess lattice energy differences between polymorphs .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in benzodioxole). Use variable-concentration NMR to rule out aggregation effects. For ambiguous NOESY/ROESY correlations, compare with computational NOE predictions. Cross-validate with alternative techniques like Raman spectroscopy or solid-state NMR .
Q. What strategies optimize catalytic applications (e.g., photocatalysis or ligand design)?
- Methodological Answer : Functionalize the dione core with electron-donating groups (e.g., –NH₂) to tune redox activity. Screen transition-metal complexes (e.g., Ru or Ir) for photocatalytic H₂ evolution. For ligand design, employ combinatorial libraries to test coordination efficiency with metals like Pd or Cu in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
